

Fumagilin B: A Technical Guide to its Chemical Properties, Analysis, and Biological Activity

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Compound of Interest

Compound Name: *Fumagilin B*

Cat. No.: *B15392558*

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Introduction

Fumagilin B is a biomolecule of significant interest due to its potent anti-angiogenic and anti-microsporidial properties. Initially isolated from the fungus *Aspergillus fumigatus*, its complex chemical structure and unique mode of action have made it a focal point for research in oncology and infectious diseases. This technical guide provides an in-depth overview of **Fumagilin B**, covering its chemical identity, physicochemical properties, established experimental protocols for its analysis and production, and its key biological signaling pathways.

Chemical Structure and IUPAC Name

Fumagilin B is a complex organic molecule with the systematic IUPAC name: (2E,4E,6E,8E)-10-[[[(3R,4S,5S,6R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy}-10-oxodeca-2,4,6,8-tetraenoic acid.^[1] Its chemical structure is characterized by a decatetraenedioic acid chain linked to a substituted oxaspiro[2.5]octane ring system, which includes two epoxide functionalities.

Molecular Formula: $C_{26}H_{34}O_7$

Molecular Weight: 458.55 g/mol

The commercially available form, often referred to as Fumagilin-B, is the dicyclohexylamine salt of fumagillin, which enhances its stability and water solubility.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Fumagilin B** is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	References
Appearance	Yellowish crystalline solid	
Melting Point	148-150 °C	
Solubility	Poorly soluble in water. Soluble in methanol, ethanol, acetone, and ethyl acetate.	[1]
UV max (in ethanol)	335 nm and 351 nm	
logP (Octanol/Water)	3.5	
pKa	4.7	

Experimental Protocols

Detailed methodologies for the fermentation, purification, and analysis of **Fumagilin B** are essential for consistent and reproducible research.

Fermentation and Purification of Fumagillin

This protocol is adapted from studies optimizing fumagillin production from *Aspergillus fumigatus*.[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Fermentation:

- Strain: *Aspergillus fumigatus*
- Medium: A suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and essential minerals.

- Culture Conditions: Inoculate the medium with *A. fumigatus* spores and incubate at a controlled temperature (typically 28-32°C) with agitation for 7-10 days.
- Monitoring: Monitor the production of fumagillin periodically by taking samples and analyzing them via HPLC.

2. Extraction:

- After fermentation, separate the mycelium from the broth by filtration.
- Extract the fumagillin from the culture filtrate using a suitable organic solvent such as ethyl acetate.
- Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography using silica gel.
- Elute with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate fumagillin from other metabolites.
- Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
- Pool the fractions containing pure fumagillin and concentrate to dryness.
- Further purification can be achieved by recrystallization from a suitable solvent system like methanol-water.

Analytical Methods

Accurate and sensitive analytical methods are critical for the quantification of **Fumagilin B** in various matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method:[\[5\]](#)[\[6\]](#)

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 351 nm.
- Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method:[7][8][9][10]

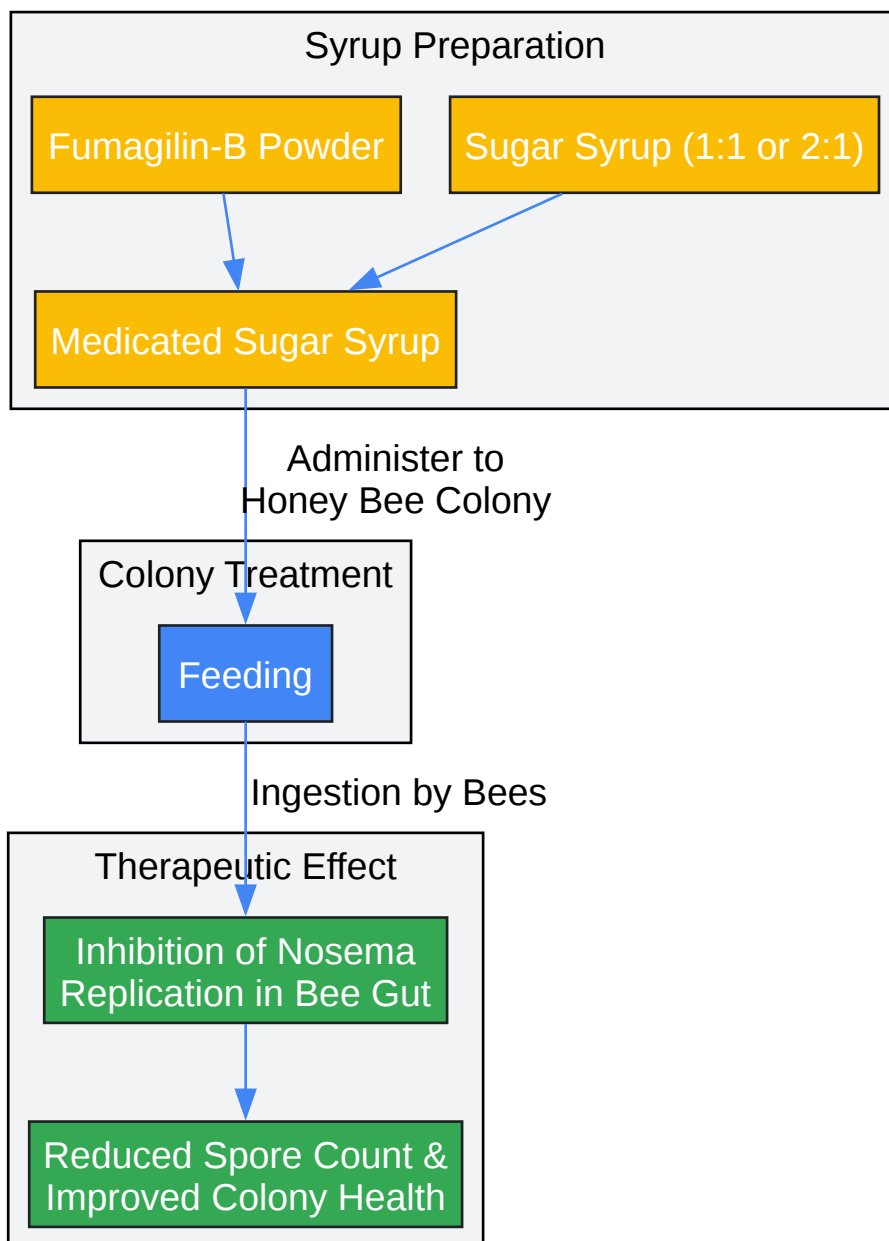
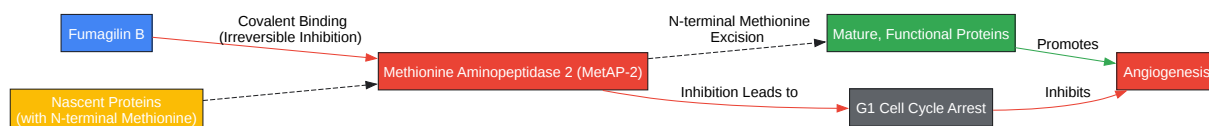
- Chromatography: Utilize a similar reversed-phase HPLC setup as described above.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
- Transitions: Monitor specific precursor-to-product ion transitions for fumagillin for quantification and confirmation.
- Sample Preparation: For complex matrices like honey, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) is often employed for sample cleanup and concentration prior to LC-MS/MS analysis.[8]

Biological Activity and Signaling Pathways

The primary mechanism of action of **Fumagilin B** is the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme involved in protein maturation.[11][12][13] This inhibition is responsible for its anti-angiogenic and anti-microsporidial effects.

MetAP-2 Inhibition Pathway

Fumagilin B covalently binds to a histidine residue in the active site of MetAP-2, leading to its inactivation.[13] This prevents the removal of the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function. The inhibition of MetAP-2 in endothelial cells leads to cell cycle arrest in the G1 phase, thereby inhibiting proliferation and the formation of new blood vessels (angiogenesis).[14]



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